3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
CAS No.: 750621-19-3
Cat. No.: VC14500836
Molecular Formula: C12H8ClFN2OS2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 750621-19-3 |
---|---|
Molecular Formula | C12H8ClFN2OS2 |
Molecular Weight | 314.8 g/mol |
IUPAC Name | 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) |
Standard InChI Key | WIYIHXHWMONCNB-UHFFFAOYSA-N |
Canonical SMILES | C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide, reflecting its benzothiophene core substituted with chlorine and fluorine atoms, coupled to a dihydrothiazole carboxamide moiety . Its molecular formula is C₁₂H₈ClFN₂OS₂, with a molecular weight of 314.8 g/mol .
Key Identifiers and Synonyms
This compound is cataloged under multiple identifiers:
Synonyms include MMV676584, MLS000389777, and 3-chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide .
Structural Features
The molecule comprises:
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A benzothiophene core (a bicyclic system of benzene fused with a thiophene ring).
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Chlorine at position 3 and fluorine at position 6 on the benzothiophene ring.
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A carboxamide group at position 2, linked to a 4,5-dihydro-1,3-thiazole ring .
The 2D and 3D structural representations confirm a planar benzothiophene system with the thiazole ring adopting a partially saturated conformation .
Synthesis and Physicochemical Properties
Mass Spectrometry
High-resolution LC-MS data (Thermo Q Exactive HF) shows a precursor ion at m/z 314.9822 [M+H]⁺, with major fragments at m/z 212.9571 (base peak) and 104.0165, indicating cleavage of the thiazole-carboxamide bond .
Nuclear Magnetic Resonance (NMR)
Although specific NMR data for this compound is unavailable, analogous structures exhibit:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazoline CH₂ (δ 3.4–4.2 ppm), and NH (δ 10.2 ppm).
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¹³C NMR: Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and thiazoline carbons (δ 25–35 ppm) .
Applications and Future Directions
Medicinal Chemistry Optimization
Key modifications to enhance bioavailability and reduce off-target effects include:
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Replacing the dihydrothiazole with a pyridine ring to improve metabolic stability.
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Introducing solubilizing groups (e.g., hydroxyl or amine) at position 7 of the benzothiophene .
Target Identification
Potential targets inferred from structural analogs:
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